molecular formula C22H26N2O4 B1682394 Tofisopam CAS No. 22345-47-7

Tofisopam

Número de catálogo B1682394
Número CAS: 22345-47-7
Peso molecular: 382.5 g/mol
Clave InChI: RUJBDQSFYCKFAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tofisopam is a 2,3-benzodiazepine drug, which is a derivative of benzodiazepine . Unlike classical 1,4-benzodiazepines, Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor . It is used for the treatment of anxiety and alcohol withdrawal .


Synthesis Analysis

Tofisopam can be synthesized from commercially available isoeugenenyl methyl ether in a two-step process with an overall yield of 48% via polymerization, oxidation, and cyclization with Hydrazine hydrate . Another synthesis method involves the reaction of a compound with hydrazine or a hydrate or salt thereof formed with an inorganic or organic acid .


Molecular Structure Analysis

The molecular formula of Tofisopam is C22H26N2O4 . The average molecular weight is 382.45 .


Chemical Reactions Analysis

Tofisopam has been shown to enhance the anticonvulsant activity of 1,4-benzodiazepines like diazepam but not sodium valproate, carbamazepine, phenobarbital, or phenytoin .


Physical And Chemical Properties Analysis

Tofisopam is soluble in DMSO at approximately 14 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Aplicaciones Científicas De Investigación

Summary of the Application

Tofisopam is an anxiolytic drug currently registered as a benzodiazepine . It has been used to treat anxiety symptoms .

Methods of Application or Experimental Procedures

In a double-blind, randomized, crossover, placebo-controlled pilot study, 66 outpatients (43 women and 23 men) with generalized anxiety disorder aged 19 to 74 years were randomized in three groups receiving (1) tofisopam (50 mg three times a day), (2) diazepam (5 mg three times a day), or (3) a placebo for 2 weeks . Then, throughout a 2-week washout period, the patients were monitored for withdrawal symptoms . During the last 2 weeks, the effects of tofisopam and diazepam were compared (crossover design) .

Results or Outcomes

The mean improvement on the Hamilton Anxiety Rating Scale was significantly higher in both the tofisopam and diazepam groups compared to the placebo group . There were no significant differences between the effects of diazepam and tofisopam, whereas adverse effects and withdrawal symptoms occurred less frequently in the tofisopam group . Tofisopam did not impair cognitive abilities, and related withdrawal symptoms resembled those of the placebo .

2. Inhibition of Phosphodiesterases

Summary of the Application

Tofisopam has been shown to act as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) . It has potential applications in treating negative symptoms of psychosis and schizophrenia .

Results or Outcomes

Tofisopam has highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM) . The results of recent animal studies indicate that tofisopam may ameliorate negative symptoms of schizophrenia .

3. Treatment of Pseudo-Angina Pectoris

Summary of the Application

Tofisopam has been used in the symptomatic treatment of pseudo-angina pectoris . Pseudo-angina is a condition where a person experiences chest pain similar to that of angina, but the pain is not due to coronary artery disease.

Results or Outcomes

Patients have reported relief from the symptoms of pseudo-angina pectoris after the administration of Tofisopam .

4. Treatment of Chronic Alcohol Withdrawal Syndrome

Summary of the Application

Tofisopam has been used in the treatment of chronic alcohol withdrawal syndrome . This syndrome occurs when a person who has been consuming alcohol heavily and regularly suddenly stops or significantly reduces their alcohol intake.

Results or Outcomes

Patients suffering from chronic alcohol withdrawal syndrome have reported relief from vegetative and excitatory symptoms after the administration of Tofisopam .

5. Enhancement of Dopaminergic Drug Actions

Summary of the Application

Tofisopam has been shown to enhance the behavioural actions of various dopaminergic drugs, both direct agonists, such as apomorphine (climbing behaviour in mice), and indirect agonists, such as (+)-amphetamine and amineptine (jumping behaviour in mice) .

Results or Outcomes

Tofisopam appears to induce acutely an increase in the sensitivity of central dopaminergic receptors which can be prevented by pretreatment with lithium .

6. Treatment of Gynecological Diseases

Summary of the Application

Tofisopam has been used in the treatment of gynecological diseases .

Results or Outcomes

Patients suffering from gynecological diseases have reported relief after the administration of Tofisopam .

Safety And Hazards

Tofisopam is harmful if swallowed and very toxic to aquatic life . It may cause eye, skin, or respiratory system irritation . Tofisopam has been shown to act as an inhibitor of the liver enzyme CYP3A4 .

Direcciones Futuras

The D-enantiomer (dextofisopam) is currently in phase II trials in the U.S. for the treatment of irritable bowel syndrome . Tofisopam is also claimed to be a PDE 10A inhibitor, which may provide an alternative mechanism of action for its various therapeutic effects . This action has been proposed to make Tofisopam potentially useful as a treatment for schizophrenia .

Propiedades

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023681
Record name Tofisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM).
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tofisopam

CAS RN

22345-47-7
Record name Tofisopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22345-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofisopam [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tofisopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFISOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofisopam
Reactant of Route 2
Tofisopam
Reactant of Route 3
Reactant of Route 3
Tofisopam
Reactant of Route 4
Reactant of Route 4
Tofisopam
Reactant of Route 5
Reactant of Route 5
Tofisopam
Reactant of Route 6
Reactant of Route 6
Tofisopam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.